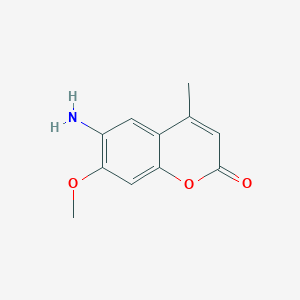

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one

Vue d'ensemble

Description

“6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” is a compound with the molecular formula C11H11NO3 . It is a derivative of the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which are known for their versatile biological profiles, simple structure, and mild adverse effects .

Synthesis Analysis

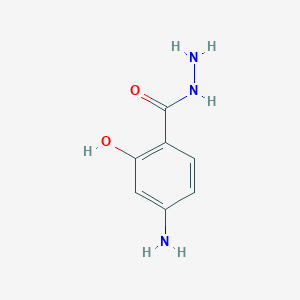

The synthesis of this compound has been reported in the literature. For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” is characterized by a chromenone ring system. The methoxy group does not deviate from this plane, indicating that the whole molecule is almost planar .

Chemical Reactions Analysis

The chemical reactions involving “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” have been studied. For example, it has been reported that this compound can react with a number of organic halides to form new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” include a molecular weight of 205.21 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 205.07389321 g/mol. It has a topological polar surface area of 61.6 Ų .

Applications De Recherche Scientifique

Medical Science and Biomedical Research

Coumarin derivatives, including “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Proteomics Research

This compound is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Enzyme Trace Detection

The compound is used as a fluorescent marker reagent for enzyme trace detection . This application is crucial in biochemistry and molecular biology, where it helps in detecting and quantifying the presence of specific enzymes.

Laser Dye

It is suitable for use as a laser dye . Laser dyes are used in dye lasers which are a class of lasers that use organic dyes, in solution or suspension, as a lasing medium.

Analysis Matrix for Monosulfated Disaccharides

It is used as an analysis matrix for monosulfated disaccharides . This application is important in the field of carbohydrate chemistry and glycobiology, where it aids in the analysis of complex carbohydrate structures.

Substrate for Cysteine Aminopeptidase

It is used in the preparation of new AMC-based fluorescent substrates for cysteine aminopeptidase . Cysteine aminopeptidase is an enzyme that plays a crucial role in protein degradation and turnover.

Reference Compound in Enzyme Identification

It is used as a reference compound in enzyme identification . This application is critical in enzymology, where it aids in the identification and characterization of novel enzymes.

Inhibitor of Oxidoreductase Enzyme

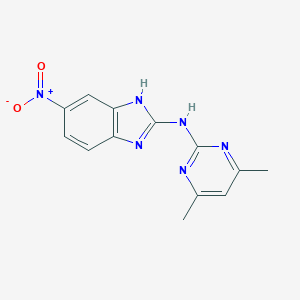

The compound has been found to inhibit the oxidoreductase enzyme . Oxidoreductases are a class of enzymes involved in the transfer of electrons from one molecule (the reductant) to another (the oxidant). This property could be useful in the development of new drugs and therapies.

Mécanisme D'action

Target of Action

It is known that coumarin derivatives, such as this compound, are often used as fluorescent probes for various serine proteases .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Coumarin derivatives are known to be involved in a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .

Pharmacokinetics

It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide , which suggests that it may have good bioavailability.

Result of Action

Coumarin derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Orientations Futures

The future directions for research on “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, there is considerable scope for future research in this area .

Propriétés

IUPAC Name |

6-amino-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSFFVYHKYAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316127 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one | |

CAS RN |

29001-27-2 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29001-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)